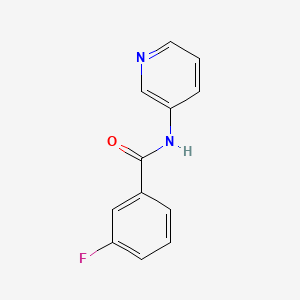
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea, also known as DMTU, is a thiourea derivative that has been widely used in scientific research. This compound is a potent antioxidant and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea involves its ability to scavenge ROS and prevent oxidative damage to biomolecules, such as lipids, proteins, and DNA. N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea can also activate various antioxidant enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, which further enhance its antioxidant activity. Additionally, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea can inhibit the activation of various signaling pathways that are involved in oxidative stress-induced cell death, such as the JNK and p38 MAPK pathways.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have various biochemical and physiological effects, such as reducing inflammation, improving mitochondrial function, and enhancing cell survival. N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea can also modulate the expression of various genes that are involved in oxidative stress, inflammation, and cell death. Furthermore, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea has been shown to have anti-angiogenic and anti-tumor effects, which make it a potential candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea in lab experiments include its high potency as an antioxidant, its ability to penetrate cell membranes, and its low toxicity. However, some limitations of using N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea include its instability in aqueous solutions, its potential to interfere with other cellular processes, and its limited solubility in some organic solvents.
将来の方向性
There are many future directions for the scientific research of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea. One direction is to investigate the potential of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea as a therapeutic agent for various diseases, such as neurodegenerative diseases, cardiovascular diseases, and cancer. Another direction is to explore the use of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea as a probe to study the redox status of cells and tissues in vivo. Additionally, further studies are needed to optimize the synthesis method of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea and to develop more stable and water-soluble derivatives of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea for better bioavailability and efficacy.
Conclusion:
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea is a potent antioxidant that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea has the potential to be a promising therapeutic agent for various diseases and a useful probe for studying the redox status of cells and tissues in vivo.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 2,4-dimethoxyaniline and 4-methoxybenzyl isothiocyanate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The yield of N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea has been extensively used in scientific research as an antioxidant and a scavenger of reactive oxygen species (ROS). It has been shown to protect cells and tissues from oxidative stress-induced damage in various disease models, such as ischemia-reperfusion injury, neurodegenerative diseases, and cancer. N-(2,4-dimethoxyphenyl)-N'-(4-methoxybenzyl)thiourea has also been used as a probe to study the redox status of cells and tissues, as well as the role of ROS in various biological processes.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-20-13-6-4-12(5-7-13)11-18-17(23)19-15-9-8-14(21-2)10-16(15)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMPDIUDLADPPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-[(4-methoxyphenyl)methyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5880257.png)
![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)





![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)

![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5880327.png)
